molecular formula C29H32N2O5S B11454328 Ethyl 4-((6,7-dimethoxy-2-(o-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(o-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11454328
M. Wt: 520.6 g/mol
InChI Key: WNVKMGPCZVHCOT-UHFFFAOYSA-N
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Description

Ethyl 4-({6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the carbamothioyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with an isothiocyanate.

    Attachment of the benzoate ester: This is typically done through an esterification reaction, where the intermediate reacts with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl 4-({6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 4-({6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

Molecular Formula

C29H32N2O5S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H32N2O5S/c1-5-35-28(32)20-10-12-22(13-11-20)36-18-25-23-17-27(34-4)26(33-3)16-21(23)14-15-31(25)29(37)30-24-9-7-6-8-19(24)2/h6-13,16-17,25H,5,14-15,18H2,1-4H3,(H,30,37)

InChI Key

WNVKMGPCZVHCOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4C)OC)OC

Origin of Product

United States

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